3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Description

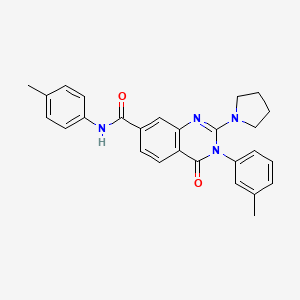

This compound is a quinazoline derivative characterized by a bicyclic 3,4-dihydroquinazolin-4-one core. Key structural features include:

- 3-(3-methylphenyl) substituent: A meta-methyl-substituted aryl group at position 2.

- N-(4-methylphenyl) carboxamide: A para-methyl-substituted anilide at position 5.

- 2-(pyrrolidin-1-yl) group: A five-membered saturated nitrogen heterocycle at position 2.

The pyrrolidine moiety may enhance solubility and bioavailability, while the methylphenyl groups could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-18-8-11-21(12-9-18)28-25(32)20-10-13-23-24(17-20)29-27(30-14-3-4-15-30)31(26(23)33)22-7-5-6-19(2)16-22/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPYSVWXEVMYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=CC(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the aromatic groups through Friedel-Crafts acylation or similar methods. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

A specific study highlighted the incorporation of isoquinoline derivatives into targeted delivery systems, enhancing their anticancer efficacy. The use of transferrin-conjugated liposomes for delivering such compounds has demonstrated superior antitumor activity compared to non-targeted controls .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed suggest that these compounds could serve as potential leads for developing new antibiotics .

Enzyme Inhibition

Compounds structurally related to this compound have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, some derivatives have shown inhibitory activity against phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions like asthma and cardiovascular diseases .

Neuropharmacological Effects

The neuropharmacological potential of this compound class includes effects on neurotransmitter systems. Some studies suggest that these compounds may influence serotonin and dopamine receptor activities, which could be beneficial in treating mood disorders or neurodegenerative diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research for comprehensive understanding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The following table compares the target compound with analogs from the literature:

Key Observations :

- Core Flexibility: The target compound’s 3,4-dihydroquinazoline core offers rigidity compared to 1,4-dihydroquinoline (less planar) or triazine (more planar) derivatives. This may impact binding to hydrophobic enzyme pockets .

- Substituent Effects: The pyrrolidine group at position 2 distinguishes it from adamantyl (Compound 67) or simpler alkyl chains (Compound 10-25).

- Carboxamide Position : The N-(4-methylphenyl) carboxamide at position 7 contrasts with naphthyridine derivatives (position 3 carboxamide in Compound 67), altering steric accessibility for target interactions .

Biological Activity

3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinazoline core substituted with various phenyl and pyrrolidine groups. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antitumor Activity : Quinazoline derivatives have been studied for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Some studies suggest that related compounds possess antimicrobial properties against various pathogens.

- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease.

Biological Assays and Findings

A summary of relevant studies assessing the biological activity of this compound is presented below.

Case Studies

- Antitumor Efficacy : In a study examining the effects of quinazoline derivatives on breast cancer cells, the compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and decreased cell viability.

- Neuroprotection : A recent investigation into the neuroprotective properties revealed that the compound could reduce neuronal damage induced by amyloid-beta peptides in vitro, suggesting potential applications in Alzheimer's disease treatment.

- Antimicrobial Properties : In another study focusing on antimicrobial activity, the compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, indicating its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.